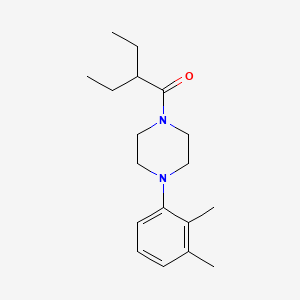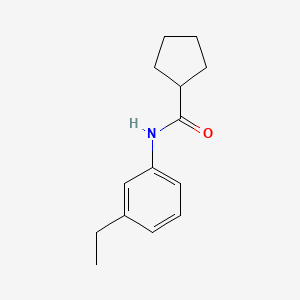
N-(4-chlorobenzyl)-N'-(4-ethoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N'-(4-ethoxyphenyl)thiourea, also known as CBET, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CBET is a thiourea derivative that has been synthesized through various methods and has been shown to have promising biological properties. In
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N'-(4-ethoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This compound has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In addition, this compound has been shown to inhibit the activity of HIV-1 integrase, which is involved in the integration of viral DNA into the host genome.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. This compound has also been shown to modulate the immune response and to have anti-inflammatory activity. In addition, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-N'-(4-ethoxyphenyl)thiourea has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations for lab experiments, including its limited stability in aqueous solutions and its potential to form complexes with metal ions.
Future Directions
There are several future directions for research on N-(4-chlorobenzyl)-N'-(4-ethoxyphenyl)thiourea, including the development of new synthetic methods for this compound and its analogs, the exploration of its potential applications in drug discovery and agrochemicals, and the elucidation of its mechanism of action and physiological effects. In addition, further studies are needed to evaluate the safety and toxicity of this compound and its analogs in vivo, as well as their potential for drug interactions.
Synthesis Methods
N-(4-chlorobenzyl)-N'-(4-ethoxyphenyl)thiourea can be synthesized through various methods, including the reaction of 4-chlorobenzyl isothiocyanate with 4-ethoxyaniline or the reaction of 4-ethoxyphenyl isothiocyanate with 4-chlorobenzylamine under reflux conditions. Another method involves the reaction of 4-chlorobenzylamine with 4-ethoxyphenyl isocyanate in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions and purification methods.
Scientific Research Applications
N-(4-chlorobenzyl)-N'-(4-ethoxyphenyl)thiourea has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been shown to have herbicidal and fungicidal activities, making it a potential candidate for the development of new agrochemicals. In environmental science, this compound has been studied for its potential use in the removal of heavy metals from contaminated water.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-2-20-15-9-7-14(8-10-15)19-16(21)18-11-12-3-5-13(17)6-4-12/h3-10H,2,11H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZHUABJYOKNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)



![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)



![2-[(4-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5788694.png)
![4-[(2-furylmethyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5788701.png)


![methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5788727.png)
![1-(4-fluorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5788740.png)